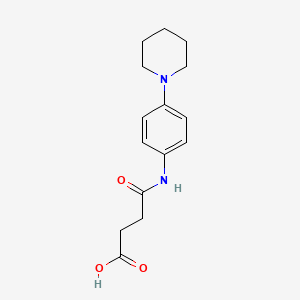

Ácido N-(4-Piperidin-1-il-fenil)-succínico

Descripción general

Descripción

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a succinamic acid moiety

Aplicaciones Científicas De Investigación

N-(4-Piperidin-1-yl-phenyl)-succinamic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Piperidin-1-yl-phenyl)-succinamic acid typically involves the reaction of 4-piperidinobenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also preferred to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Piperidin-1-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form a lactam.

Reduction: The carbonyl group in the succinamic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of a lactam derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Halogenated derivatives of the phenyl group.

Mecanismo De Acción

The mechanism of action of N-(4-Piperidin-1-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory effects.

Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects.

Uniqueness: N-(4-Piperidin-1-yl-phenyl)-succinamic acid is unique due to its specific combination of a piperidine ring and a succinamic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-Piperidin-1-yl-phenyl)-succinamic acid consists of a piperidine ring attached to a phenyl group and a succinamic acid moiety. This structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that compounds similar to N-(4-Piperidin-1-yl-phenyl)-succinamic acid exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing piperidine rings have been linked to anticancer effects through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Studies have shown that derivatives of piperidine exhibit antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The mechanisms by which N-(4-Piperidin-1-yl-phenyl)-succinamic acid exerts its biological effects are still under investigation. However, several studies suggest that it may act through:

- Receptor Interaction : Similar compounds have shown affinity for opioid receptors, indicating potential analgesic properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Cellular Pathways : Induction of apoptosis has been observed in studies involving related compounds, suggesting that N-(4-Piperidin-1-yl-phenyl)-succinamic acid may activate apoptotic pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of N-(4-Piperidin-1-yl-phenyl)-succinamic acid and related compounds:

Notable Research Insights

- Opioid Receptor Selectivity : A study highlighted that ligands similar to N-(4-Piperidin-1-yl-phenyl)-succinamic acid showed selective binding to δ opioid receptors, which could be beneficial for developing pain management therapies without the side effects associated with μ receptor agonists .

- Cytotoxicity Against Cancer Cells : Another research evaluated the cytotoxic effects of related compounds on breast cancer cell lines, demonstrating significant antiproliferative activity linked to the activation of apoptotic pathways .

- Antimicrobial Efficacy : Research has documented the antimicrobial properties of piperidine derivatives, indicating that N-(4-Piperidin-1-yl-phenyl)-succinamic acid might be effective against specific bacterial strains, supporting its potential as an antibacterial agent .

Propiedades

IUPAC Name |

4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNYEARQACGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355289 | |

| Record name | BAS 04881615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-97-4 | |

| Record name | 4-Oxo-4-[[4-(1-piperidinyl)phenyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 04881615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.